6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one is an organic heterobicyclic compound. It belongs to the class of organonitrogen and organosulfur heterocyclic compounds. The compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core with tert-butyl and hydroxybutyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the thieno[3,2-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(tert-butyl)thieno[3,2-d]pyrimidin-4(3H)-one: This compound shares the same core structure but lacks the hydroxybutyl substituent.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound has a similar core structure with different substituents, making it a useful chemical probe for studying enzyme inhibition
Uniqueness
6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one is unique due to the presence of both tert-butyl and hydroxybutyl substituents. These substituents confer specific chemical and physical properties, making the compound valuable for various applications. The hydroxybutyl group, in particular, enhances its solubility and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-9(17)5-6-16-8-15-10-7-11(14(2,3)4)19-12(10)13(16)18/h7-9,17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEPYLPZLRDNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC2=C(C1=O)SC(=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.